
1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol is an organic compound with a unique structure that includes an aminoethyl group and an ethylcycloheptanol moiety
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylcycloheptanone with ethylenediamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with halides or other electrophiles, resulting in the formation of substituted derivatives. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. Pathways involved in its mechanism of action may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-4-ethylcycloheptan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-4-methylcycloheptan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in its chemical and biological properties.
1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol: This compound has a cyclohexane ring instead of a cycloheptane ring, which affects its reactivity and interactions with other molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-4-ethylcycloheptan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-10-4-3-6-11(13,7-5-10)8-9-12/h10,13H,2-9,12H2,1H3 |
Clave InChI |
GNOIWSGIRHEEDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCC(CC1)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


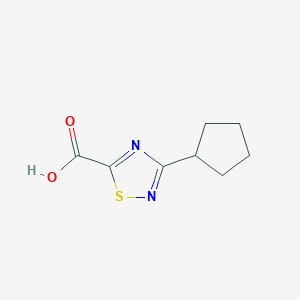

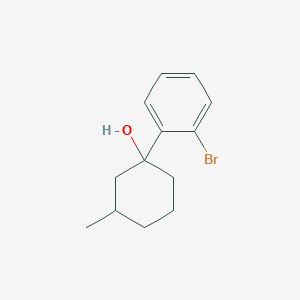


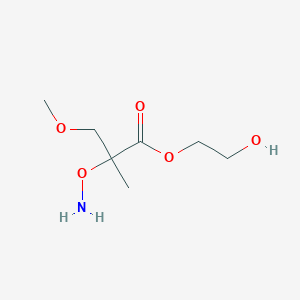
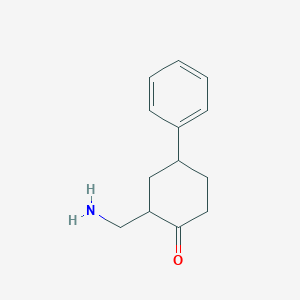

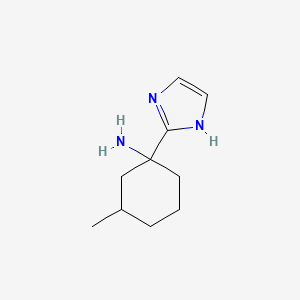
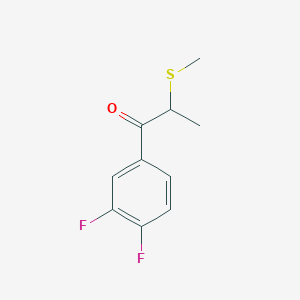

![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)
![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
